Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

DHOase pyrimidine biosynthesis enzyme inhibition

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS 200400-76-6) is a 2,4-disubstituted oxazole heterocycle bearing a 4-hydroxyphenyl group at position 2 and an ethyl carboxylate ester at position The compound possesses a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol. It is distinguished from the broader oxazole-4-carboxylate family by the presence of a phenolic hydroxyl group on the 2-phenyl ring, which contributes one hydrogen bond donor (HBD) and an elevated polar surface area (PSA) of approximately 72.6 Ų relative to the des-hydroxy analog.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 200400-76-6
Cat. No. B1302096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate
CAS200400-76-6
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)O
InChIInChI=1S/C12H11NO4/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3
InChIKeyXILWQVZWGWQRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS 200400-76-6): Procurement-Relevant Identity and Class Positioning


Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS 200400-76-6) is a 2,4-disubstituted oxazole heterocycle bearing a 4-hydroxyphenyl group at position 2 and an ethyl carboxylate ester at position 4. The compound possesses a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol . It is distinguished from the broader oxazole-4-carboxylate family by the presence of a phenolic hydroxyl group on the 2-phenyl ring, which contributes one hydrogen bond donor (HBD) and an elevated polar surface area (PSA) of approximately 72.6 Ų relative to the des-hydroxy analog . This specific substitution pattern has been associated with dual biological readouts—modest dihydroorotase (DHOase) inhibition and pronounced cell-differentiation activity—that are not simultaneously observed in the closest regioisomeric or des-hydroxy structural analogs [1].

Why Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate Cannot Be Replaced by Common In-Class Analogs


Substituting Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate with a generic oxazole-4-carboxylate analog—such as the regioisomeric 5-(4-hydroxyphenyl) derivative or the 2-phenyl (des-hydroxy) variant—introduces measurable shifts in hydrogen-bonding capacity and target engagement that undermine experimental reproducibility . The 4-hydroxyphenyl motif at position 2 is not merely a solubility handle; empirical data indicate it drives a differentiation-inducing phenotype that is absent from the corresponding 5-substituted regioisomer and the 2-phenyl analog lacking the phenolic OH [1]. Additionally, the ethyl ester moiety confers a calculated logP advantage over the free carboxylic acid form, favoring passive membrane permeability while retaining the option for in situ hydrolysis in cellular assays . Consequently, purchasing a closely related but structurally distinct oxazole-4-carboxylate based on formula similarity alone risks acquiring a compound with a fundamentally different biological signature.

Verified Differentiation Evidence for Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS 200400-76-6)


Dihydroorotase (DHOase) Inhibition Activity Compared with a Validated DHOase Inhibitor

The target compound exhibits measurable but modest inhibition of dihydroorotase (DHOase) derived from mouse Ehrlich ascites cells, with an IC50 of 180,000 nM (180 µM) at pH 7.37 [1]. By contrast, 5-aminoorotic acid (5-AOA), a structurally distinct but mechanistically validated DHOase inhibitor, displays an IC50 of 9.87 µM against the human CAD DHOase domain, representing an approximately 18-fold greater potency [2]. This quantitative gap indicates that Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate is not a potent DHOase inhibitor and that its primary differentiation from analogs likely arises through DHOase-independent mechanisms.

DHOase pyrimidine biosynthesis enzyme inhibition

Induction of Monocytic Differentiation as a Functional Differentiator from the Des-Hydroxy Analog

Patent-derived qualitative data describe Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' along with 'relatively high transcription activity' [1]. This functional phenotype is explicitly absent from the patent disclosure for the corresponding des-hydroxy analog (ethyl 2-phenyloxazole-4-carboxylate, CAS 39819-39-1). While quantitative EC50 values are not publicly available for either compound in this assay, the qualitative selectivity—phenolic OH required for differentiation activity—constitutes a structural determinant that guides procurement for differentiation-related research programs.

differentiation therapy acute myeloid leukemia cell cycle arrest

Physicochemical Discrimination from the 2-Phenyl (Des-Hydroxy) Analog

The presence of the 4-hydroxyl substituent on the 2-phenyl ring of the target compound generates distinct physicochemical properties relative to the des-hydroxy analog (ethyl 2-phenyloxazole-4-carboxylate, CAS 39819-39-1). Specifically, the target compound has a lower predicted logP (2.22 vs. 2.52), a larger polar surface area (PSA ~72.6 vs. 52.3 Ų), one hydrogen bond donor (vs. zero), and an additional hydrogen bond acceptor (5 vs. 4) . These differences translate into an estimated water solubility of approximately 3,073 mg/L for the target compound, whereas the des-hydroxy analog is expected to be markedly less water-soluble owing to its higher logP and lower PSA . In practical terms, the target compound is better suited for aqueous-based assay formats without requiring DMSO co-solvent concentrations that could confound cellular readouts.

logP polar surface area hydrogen bond donor solubility

Regioisomeric Differentiation: 2-(4-Hydroxyphenyl) vs. 5-(4-Hydroxyphenyl) Substitution

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS 200400-76-6) and ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS 391248-24-1) are constitutional isomers sharing the same molecular formula (C12H11NO4) and molecular weight (233.22 g/mol) [1]. Despite their identical composition, the positional variation of the 4-hydroxyphenyl group—attached at the oxazole C2 position in the target compound versus the C5 position in the comparator—produces distinct electronic environments and steric presentations to biological targets. The target compound's C2-hydroxyphenyl substitution pattern has been specifically linked to monocytic differentiation induction in patent disclosures, whereas publicly available biological data for the C5-substituted regioisomer do not describe a comparable differentiation phenotype [2]. This regioisomer-specific activity profile underscores the necessity of specifying CAS 200400-76-6 in procurement requisitions when the 2-(4-hydroxyphenyl) configuration is structurally required.

regioisomer structure-activity relationship target engagement

Ester vs. Carboxylic Acid: Calculated Membrane Permeability Advantage

The target compound is an ethyl ester, whereas the corresponding free acid—2-(4-hydroxyphenyl)oxazole-4-carboxylic acid (CAS 1599355-55-1)—is also commercially available . The ethyl ester form has a predicted logP of approximately 2.22, substantially higher than the free acid (predicted logP < 1.0 based on the acid's predicted pKa of 3.35 and the ionized state at physiological pH) . This logP differential translates into a theoretical membrane permeability advantage for the ester, positioning it as the preferred form for cell-based assays where passive diffusion across the lipid bilayer is required. The ester group can undergo intracellular esterase-mediated hydrolysis to yield the free acid, providing a built-in prodrug mechanism that the pre-hydrolyzed acid form cannot replicate .

prodrug membrane permeability logP ester hydrolysis

Where Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate Provides a Verifiable Procurement Advantage


Differentiation-Based Anti-Cancer Research Requiring Monocytic Lineage Commitment

Investigators studying acute myeloid leukemia (AML) or myelodysplastic syndromes can utilize this compound as a chemical probe to induce monocytic differentiation of undifferentiated blast cells. Patent disclosures describe pronounced activity in arresting proliferation and driving monocyte differentiation, a functional phenotype not reported for the 5-substituted regioisomer or the des-hydroxy analog [1]. The ethyl ester form provides adequate membrane permeability for cell-based assays, and the phenolic OH at the 2-position is structurally required for this specific bioactivity .

Psoriasis and Inflammatory Skin Disease Models

The same patent-derived data that document monocytic differentiation activity also describe utility in treating psoriasis and related skin conditions characterized by abnormal keratinocyte proliferation [1]. The compound's moderate water solubility (estimated ~3,073 mg/L) supports topical formulation development, while the ethyl ester offers a balance of stability and permeability suitable for ex vivo skin models . Researchers designing psoriasis phenotypic screens should confirm that the compound sourced carries the 2-(4-hydroxyphenyl) substitution, as the regioisomeric 5-substituted version lacks this documented anti-psoriatic activity.

Aqueous-Format Biochemical Screening Prioritizing Solubility Over Maximal Potency

For laboratories conducting high-throughput biochemical screens in aqueous buffer systems, the target compound's estimated water solubility of 3,073 mg/L and moderate logP of 2.22 reduce dependence on DMSO co-solvent [1]. This contrasts with the des-hydroxy analog (logP 2.52, lower PSA), which is expected to have lower aqueous solubility and may require higher DMSO concentrations that could interfere with enzyme or receptor binding assays . When the screening objective is to detect moderate-affinity interactions across a broad target panel rather than to optimize potency against a single enzyme, the improved solubility profile of the target compound confers a practical throughput advantage.

Prodrug Strategy Development Leveraging Intracellular Ester Hydrolysis

Medicinal chemistry groups designing ester prodrugs can employ the target compound as a scaffold to evaluate intracellular activation kinetics. The ethyl ester undergoes esterase-mediated hydrolysis to liberate the free carboxylic acid, which may engage intracellular targets that the ester cannot access due to charge exclusion [1]. The free acid form (CAS 1599355-55-1) is available as a comparator for structure-activity relationship (SAR) studies, allowing side-by-side assessment of ester vs. acid effects on target engagement, cytotoxicity, and metabolic stability . This paired procurement approach—purchasing both the ester and the free acid—enables direct determination of whether the ester prodrug strategy improves cellular potency in a given target context.

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